![molecular formula C15H10F2N2O2 B3137825 1-(2,4-difluorophenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid CAS No. 442531-48-8](/img/structure/B3137825.png)
1-(2,4-difluorophenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid
Overview
Description
1-(2,4-Difluorophenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid, more commonly known as DFMB, is a powerful synthetic compound with a range of applications in scientific research. It is an organic compound that belongs to the benzimidazole family, and can be used as a reagent in organic synthesis. The structure of DFMB is composed of a benzimidazole core, with two fluorine atoms attached to the 2 and 4 positions, and a methyl group at the 2 position. The end of the molecule is capped off with a carboxylic acid group.
Scientific Research Applications
Suzuki–Miyaura Coupling
DFB plays a role in Suzuki–Miyaura (SM) cross-coupling reactions, which are essential for carbon–carbon bond formation. Here’s why:
- SM Cross-Coupling : SM coupling is a versatile method for constructing carbon–carbon bonds. DFB, when appropriately functionalized, can serve as a boron reagent in SM coupling reactions. These reactions allow the synthesis of complex organic molecules, including pharmaceutical intermediates and natural products .
Catalysis and Benzotriazines
DFB derivatives contribute to catalysis and the synthesis of benzotriazines:
- Benzotriazine Synthesis : DFB derivatives participate in the synthesis of benzotriazines. These heterocyclic compounds have diverse applications, including as potential bioactive agents or intermediates in drug discovery .
Materials Science and Surface Modification
DFB-containing materials may find applications in surface modification, such as creating hydrophobic or bioactive coatings. Researchers can explore DFB-based polymers or thin films for tailored material properties.
properties
IUPAC Name |
1-(2,4-difluorophenyl)-2-methylbenzimidazole-5-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2N2O2/c1-8-18-12-6-9(15(20)21)2-4-14(12)19(8)13-5-3-10(16)7-11(13)17/h2-7H,1H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZUUWRZMRVYXQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C3=C(C=C(C=C3)F)F)C=CC(=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-difluorophenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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